molecular formula C16H9BrN2O4 B3902691 6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE

6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE

Cat. No.: B3902691
M. Wt: 373.16 g/mol
InChI Key: SOOHBKHRKRGHRT-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitrophenyl Group Introduction: The addition of a nitrophenyl group through a coupling reaction.

    Ethenyl Group Formation: The formation of the ethenyl linkage between the benzoxazinone core and the nitrophenyl group.

The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can result in various substituted benzoxazinones.

Scientific Research Applications

6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazinone core can interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 4-Bromo-2-nitrophenol
  • 2-Chloro-4-nitrophenol

Uniqueness

6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE is unique due to its specific combination of functional groups and structural features. The presence of both a bromine atom and a nitrophenyl group in the benzoxazinone core imparts distinct chemical and biological properties that are not commonly found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2O4/c17-11-4-7-14-13(9-11)16(20)23-15(18-14)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOHBKHRKRGHRT-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)Br)C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC3=C(C=C(C=C3)Br)C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE
Reactant of Route 2
Reactant of Route 2
6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE
Reactant of Route 3
Reactant of Route 3
6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE
Reactant of Route 4
Reactant of Route 4
6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE
Reactant of Route 5
Reactant of Route 5
6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE
Reactant of Route 6
Reactant of Route 6
6-BROMO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.